molecular formula C16H8F6O3 B067455 2-[3,5-Bis(trifluoromethyl)benzoyl]benzoic acid CAS No. 175278-06-5

2-[3,5-Bis(trifluoromethyl)benzoyl]benzoic acid

Cat. No.: B067455
CAS No.: 175278-06-5
M. Wt: 362.22 g/mol
InChI Key: UQIQATUQTRCGCT-UHFFFAOYSA-N
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Description

2-[3,5-Bis(trifluoromethyl)benzoyl]benzoic acid is a significant organic compound known for its unique chemical structure and properties. It is characterized by the presence of two trifluoromethyl groups attached to a benzoyl moiety, which imparts distinct chemical and physical properties. This compound is widely used in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-Bis(trifluoromethyl)benzoyl]benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation reactions using suitable oxidizing agents and catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-Bis(trifluoromethyl)benzoyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Commonly used oxidizing agents include potassium permanganate and chromium trioxide.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) are used to facilitate coupling reactions.

    Solvents: Solvents like dichloromethane and toluene are often employed to dissolve reactants and control reaction conditions.

Major Products

The major products formed from these reactions include various substituted benzoic acids and benzoyl derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development.

Scientific Research Applications

2-[3,5-Bis(trifluoromethyl)benzoyl]benzoic acid has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,5-Bis(trifluoromethyl)benzoyl]benzoic acid is unique due to the presence of two trifluoromethyl groups, which enhance its chemical stability and reactivity. This makes it a valuable compound in various synthetic and industrial applications.

Properties

IUPAC Name

2-[3,5-bis(trifluoromethyl)benzoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F6O3/c17-15(18,19)9-5-8(6-10(7-9)16(20,21)22)13(23)11-3-1-2-4-12(11)14(24)25/h1-7H,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIQATUQTRCGCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371143
Record name 2-[3,5-bis(trifluoromethyl)benzoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175278-06-5
Record name 2-[3,5-bis(trifluoromethyl)benzoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3,5-Bis(trifluoromethyl)benzoyl]benzoic acid
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